![molecular formula C13H17N3OS B2474843 4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione CAS No. 440332-70-7](/img/structure/B2474843.png)
4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione
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Description
4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione, also known as EAI045, is a small molecule inhibitor that targets the EGFR (epidermal growth factor receptor) and T790M (threonine to methionine substitution at position 790) mutant forms of the EGFR. The EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. The T790M mutation is the most common cause of resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC) patients. EAI045 has shown promising results in preclinical studies as a potential therapy for NSCLC patients with EGFR T790M mutation.
Scientific Research Applications
- Compound Activity : 4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione inhibits PDKs. It was designed using a molecular hybridization approach and characterized through in silico, in vitro, and in vivo assays .
- Significance : By targeting PDKs, this compound disrupts the PDK/pyruvate dehydrogenase (PDH) axis, leading to metabolic and redox impairment in cancer cells. It induces apoptotic cell death, particularly effective against pancreatic KRAS-mutated cancer cells .
Cancer Therapy: PDK Inhibition
properties
IUPAC Name |
4-(3-ethoxypropylimino)-4aH-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-2-17-9-5-8-14-12-10-6-3-4-7-11(10)15-13(18)16-12/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWIEXAZCZTIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN=C1C2C=CC=CC2=NC(=S)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione |
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